molecular formula C17H20N2O3 B3009290 3-(3-Cyclopentylpropanamido)benzofuran-2-carboxamide CAS No. 898372-68-4

3-(3-Cyclopentylpropanamido)benzofuran-2-carboxamide

Cat. No.: B3009290
CAS No.: 898372-68-4
M. Wt: 300.358
InChI Key: GPIJKEKAWFXOCY-UHFFFAOYSA-N
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Description

3-(3-Cyclopentylpropanamido)benzofuran-2-carboxamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. This compound belongs to the benzofuran class, which is known for its diverse biological activities and presence in various natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Cyclopentylpropanamido)benzofuran-2-carboxamide typically involves a combination of C–H arylation and transamidation chemistry. The process begins with the installation of an 8-aminoquinoline directing group, followed by palladium-catalyzed C–H arylation to introduce aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold. The final step involves a one-pot, two-step transamidation procedure to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the high efficiency and modularity of the synthetic strategy mentioned above make it an attractive method for generating structurally diverse collections of benzofuran derivatives for small molecule screening campaigns .

Chemical Reactions Analysis

Types of Reactions

3-(3-Cyclopentylpropanamido)benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(3-Cyclopentylpropanamido)benzofuran-2-carboxamide has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(3-Cyclopentylpropanamido)benzofuran-2-carboxamide include other benzofuran derivatives such as:

    Methoxsalen: Used against psoriasis and eczema.

    Amiodarone: An antiarrhythmic medication.

    Vilazodone: An antidepressant.

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of the cyclopentylpropanamido group with the benzofuran core, which may confer distinct biological activities and therapeutic potential .

Properties

IUPAC Name

3-(3-cyclopentylpropanoylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c18-17(21)16-15(12-7-3-4-8-13(12)22-16)19-14(20)10-9-11-5-1-2-6-11/h3-4,7-8,11H,1-2,5-6,9-10H2,(H2,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPIJKEKAWFXOCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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